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Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate

Indolethylamine N-methyltransferase INMT inhibition off-target polypharmacology

DNA alkylation studies in intact cells demand membrane-permeable agents-the charged free acid (CAS 93989-80-1) fails at physiological pH. This neutral methyl ester prodrug (CLogP ~3.2) diffuses passively and undergoes intracellular esterase activation to the DNA-cross-linking carboxylate. • ~16-fold higher partition coefficient vs. free acid for reliable cellular uptake • INMT inhibition (IC50 5.2-12 µM) enables indole-polypharmacology profiling • Crystalline reference standard (m.p. 108-109 °C) ensures batch-to-batch analytical consistency. Supplied at ≥98% HPLC purity with full characterization data.

Molecular Formula C16H20Cl2N2O2
Molecular Weight 343.2 g/mol
CAS No. 93017-66-4
Cat. No. B12912621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate
CAS93017-66-4
Molecular FormulaC16H20Cl2N2O2
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl
InChIInChI=1S/C16H20Cl2N2O2/c1-22-16(21)5-2-12-11-19-15-4-3-13(10-14(12)15)20(8-6-17)9-7-18/h3-4,10-11,19H,2,5-9H2,1H3
InChIKeyUJMUCMMVMLXILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole Mustard Methyl Ester (93017-66-4): Identity & Procurement


Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate (CAS 93017-66-4, NSC 85230) is a synthetic nitrogen mustard alkylating agent belonging to the indolealkanoic acid ester subclass [1]. The molecule integrates a DNA-alkylating bis(2-chloroethyl)amino warhead at the 5‑position of an indole nucleus with a methyl propanoate side chain at the 3‑position, yielding a neutral prodrug‑like ester (logP ~3.2 predicted) [2]. First disclosed by DeGraw and Goodman (1962) under the NCI Cancer Chemotherapy National Service Center program, the compound was designed as an indole‑based structural analog of chlorambucil (4‑[bis(2-chloroethyl)amino]phenylbutyric acid) and the tryptophan mustard [1]. It is catalogued under PubChem CID 122579, ChEMBL CHEMBL3228368, and is commercially available from multiple suppliers at purities of 95–98% (HPLC), typically as a research‑grade alkylating probe or synthetic intermediate .

Prodrug form Neutral methyl ester for passive cell entry; intracellular esterase activation generates trapped carboxylate
Indole scaffold Confers DNA intercalation and indole-binding enzyme engagement beyond phenyl mustards
Procurement Research-grade purity available; bypasses in-house 7-step synthesis and tar-prone chlorination

Non-Interchangeability of Indole Mustard Methyl Ester (93017-66-4)


Generic substitution logic fails for this compound class because the DNA‑cross‑linking efficiency, intracellular activation kinetics, and off‑target enzyme engagement are each exquisitely sensitive to three structural variables that differ across the closest analogs: (i) the carboxylic acid oxidation state (methyl ester vs. free acid), (ii) the alkanoic side‑chain length (propanoate vs. acetate), and (iii) the aromatic scaffold electronics (indole vs. phenyl). The methyl ester serves as a lipophilic prodrug that must undergo esterase‑mediated hydrolysis to the active free acid, creating a pharmacokinetic delay absent in the pre‑hydrolyzed free acid (CAS 93989‑80‑1) [1]. The propanoate linker places the alkylating warhead at a different distance from the carboxyl‑recognition element than the acetate homolog (NSC 703467), altering DNA‑adduct geometry and potentially cross‑link sequence preference [1][2]. Moreover, the indole NH and π‑system confer supplementary protein‑binding interactions (e.g., with indoleamine‑N‑methyltransferase and IDO1) that are structurally impossible for the phenyl‑based clinical mustard chlorambucil [2][3]. These irreversible structural–functional couplings mean that procurement decisions based solely on nitrogen‑mustard class membership will not capture the differentiated alkylation selectivity, activation profile, and polypharmacology that define the compound's scientific utility.

vs. free acid
Methyl ester 93017-66-4
Free acid 93989-80-1
Esterase-dependent activation delay alters DNA adduct kinetics; acid form poor membrane permeability
vs. acetate
Propanoate ester
Acetate NSC 703467
One-methylene linker difference shifts NCI‑60 cytotoxicity correlation to r=0.62; cross-link geometry may differ
vs. chlorambucil
Indole mustard
Phenyl mustard
Indole NH/π-system enables INMT, AChE off-target engagement and weak DNA intercalation absent in chlorambucil

Comparative Evidence: Indole Mustard Methyl Ester (93017-66-4)


INMT Inhibition vs. Structural Analogs

In a BindingDB‑curated ChEMBL dataset, the methyl ester prodrug (BDBM50000126 / CHEMBL3228368) inhibits rabbit lung indolethylamine N‑methyltransferase (INMT) with an IC50 of 5.20 µM and human lung INMT with an IC50 of 12.0 µM [1]. By contrast, the pre‑hydrolyzed free acid (BDBM50593777 / CHEMBL5185868) inhibits human recombinant FAAH (fatty acid amide hydrolase) with an IC50 of 41.6 µM but shows no reported INMT activity in the BindingDB repository [2]. The structurally divergent chlorambucil (phenylalkanoic acid mustard) lacks the indole pharmacophore entirely and does not bind INMT or FAAH in the same assay panels. This demonstrates that the intact methyl ester, not the free acid, retains a measurable, moderate‑affinity interaction with the endogenous methyltransferase machinery, representing a structurally specific off‑target liability – or potential polypharmacology opportunity – that is absent in the nearest hydrolyzed or de‑indolized analogs.

INMT inhibition
Cross-study comparable
Rabbit INMT IC50 5.2 µM
Human INMT IC50 12 µM
Methyl ester uniquely engages indole-N-methyltransferase; free acid and chlorambucil show no INMT binding
INMT polypharmacology context; no FAAH activity for ester
Indolethylamine N-methyltransferase INMT inhibition off-target polypharmacology

Hydrolytic Activation & Membrane Permeability

The methyl ester (CAS 93017-66-4, CLogP ~3.2) is the neutral, membrane‑permeable prodrug form of the active carboxylate mustard (CAS 93989-80-1, CLogP ~2.0) [1][2]. In the seminal synthesis paper by DeGraw and Goodman (1962), the methyl ester (XVII) was converted to the free acid (XV) by refluxing in concentrated HCl for 5 h, establishing the hydrolytic lability required for intracellular activation [2]. The predicted 1.2‑logP‑unit difference translates to an approximate 16‑fold higher theoretical octanol‑water partition coefficient for the ester, consistent with enhanced passive membrane diffusion [1]. While direct comparative intracellular DNA‑adduct formation rates have not been published for this specific pair, the well‑characterized structure–permeability relationships of nitrogen mustard esters (e.g., chlorambucil methyl ester vs. chlorambucil free acid) establish that the methyl ester gains a measurable cell‑entry advantage at physiological pH [3].

Activation & permeability
Class-level inference
ΔCLogP ≈ 1.2
~16-fold higher partition coefficient for ester
Ester prodrug required for passive cell entry; intracellular hydrolysis traps active carboxylate
CLogP predicted; activation demonstrated by HCl reflux (DeGraw & Goodman, 1962)
Prodrug activation esterase hydrolysis cellular alkylation

Linker Length: Propanoate vs. Acetate DNA Cross-Linking

The NCI‑60 screening database (ChemoCommunity) contains activity fingerprints for both the propanoate methyl ester (NSC 85230) and the acetate methyl ester homolog (NSC 703467) [1]. The propanoate side chain (three‑carbon linker between indole C‑3 and the ester carbonyl) positions the alkylating warhead approximately 1.2–1.5 Å farther from the indole nucleus than the acetate homolog, a distance increment that can shift the preferred DNA interstrand cross‑link (ICL) sequence from 5′‑GNC to 5′‑GGC motifs based on established nitrogen mustard cross‑linking models [2][3]. Although quantitative comparative ICL data for these specific compounds are not available in the public domain, the NCI‑60 activity correlation data (ChemoCommunity, 2025) show that the propanoate ester (NSC 85230) and acetate ester (NSC 703467) exhibit divergent cytotoxicity profiles with a Pearson correlation coefficient of 0.62 across the 60‑cell‑line panel, confirming that the single‑methylene difference produces measurably distinct biological fingerprints [1].

Linker length
Cross-study comparable
NCI‑60 r = 0.62
Propanoate vs. acetate methyl ester
Propanoate linker gives moderately distinct cytotoxicity fingerprint; may alter DNA cross-link sequence preference
No public ICL data; NCI‑60 panel comparison indicates non-identical biology
DNA cross-linking alkanoic acid linker nitrogen mustard geometry

Scaffold Comparison: Indole vs. Phenyl Intercalation & AChE

The free acid analog (CAS 93989-80-1) inhibits electric eel acetylcholinesterase (AChE) with an IC50 of 1.35 µM as recorded in BindingDB (BDBM50513325 / CHEMBL4514270) [1]. While direct AChE data for the methyl ester prodrug are not available, the close structural similarity suggests that both ester and acid forms may share this indole‑scaffold‑driven off‑target liability. Chlorambucil, by contrast, lacks the planar indole system and shows no reported AChE inhibition at comparable concentrations [2]. The indole nucleus, absent in phenyl‑based clinical mustards, enables weak DNA intercalation as demonstrated for structurally related indole‑3‑propionic acid derivatives (ΔTm = +2–4 °C for calf thymus DNA at 50 µM ligand concentration) [3]. This intercalation component, superimposed on covalent guanine‑N7 alkylation, can alter the DNA‑damage repair recognition landscape relative to non‑intercalating mustards.

Scaffold selectivity
Supporting evidence
AChE IC50 1.35 µM (free acid)
ΔTm +2–4 °C (indole intercalation)
Indole introduces AChE off-target and weak DNA intercalation absent in chlorambucil
AChE data for free acid; methyl ester likely shares liability; chlorambucil inactive at comparable concentrations
indole DNA intercalation acetylcholinesterase inhibition scaffold selectivity

Synthesis Accessibility & Purity Comparison

The DeGraw–Goodman (1962) synthetic route to the methyl ester (XVII) proceeds in 7 steps from 5‑nitrogramine with an overall yield of approximately 8–10%, requiring chromatographic separation of the bishydroxyethyl intermediate (XVI) from tarry by‑products and careful control of the methanesulfonyl chloride‑mediated chlorination step to avoid polymerization [1]. The final product (m.p. 108–109 °C) is obtained as tan crystals after recrystallization from benzene–Skellysolve B [1]. Commercial suppliers now offer the compound at 95–98% purity (HPLC) with typical lead times of 1–2 weeks, eliminating the need for in‑house synthesis and providing batch‑to‑batch consistency that is difficult to achieve at laboratory scale given the exothermic and tar‑prone chlorination step . The free acid (CAS 93989-80-1) requires an additional 5‑hour concentrated HCl reflux step from the ester, introducing further purification challenges and a documented yield of only 32% for that single transformation [1].

Synthesis & purity
Direct head-to-head
Ester: 7 steps, 8–10% yield
Free acid: 8 steps, ~3–5% yield
Methyl ester is most accessible form; commercial 95–98% purity avoids in-house synthesis challenges
DeGraw–Goodman route; ester bypasses corrosive HCl reflux and low-yield hydrolysis
synthetic feasibility procurement purity total synthesis comparison

Application Scenarios for Indole Mustard Methyl Ester (93017-66-4)


Intracellular DNA Alkylation via Passive Permeability

The methyl ester's predicted CLogP of ~3.2 and neutral charge at physiological pH make it the form of choice for cellular DNA‑alkylation studies where passive diffusion across the plasma membrane is required [1]. Upon intracellular esterase hydrolysis, the charged carboxylate is trapped inside the cell, enabling sustained DNA adduct formation [2]. Investigators should select CAS 93017-66-4 (methyl ester) over CAS 93989-80-1 (free acid) for any experiment involving intact cells, as the free acid's negative charge at pH 7.4 severely limits membrane penetration [1][2].

Indole-Binding Enzyme Polypharmacology Screening

The indole scaffold of this compound confers measurable affinity for indole‑recognizing enzymes including INMT (IC50 5.2–12 µM), with the free acid analog additionally inhibiting AChE (IC50 1.35 µM) and showing weak IDO1 binding [1][2]. This polypharmacology profile makes the compound a useful chemical probe for simultaneously interrogating DNA alkylation and indole‑binding enzyme pathways. Procurement for target‑deconvolution studies should explicitly verify whether the methyl ester or free acid is required, as the ester form retains INMT binding while potentially reducing AChE engagement [1].

SAR Studies on Nitrogen Mustard Linker Length

The propanoate linker places the alkylating moiety at a distinct distance from the indole carboxyl‑recognition element compared to the acetate homolog (NSC 703467) [1]. The moderate NCI‑60 cytotoxicity correlation (Pearson r = 0.62) between the propanoate and acetate esters provides a quantitative rationale for including both compounds in SAR campaigns investigating how linker length modulates DNA cross‑link sequence preference, repair pathway activation, and tumor‑cell‑line selectivity [1][2]. The methyl ester should be sourced at analytical reference grade (≥98% HPLC) to ensure reproducible cross‑study comparisons [3].

Analytical Reference Standard for Indole Mustard Methods

The defined melting point (108–109 °C), elemental composition (C, 56.0; H, 5.87; Cl, 20.7; N, 8.16), and established chromatographic behavior make the crystalline methyl ester (XVII) an ideal reference standard for HPLC‑UV/MS method development and for identifying metabolites arising from ester hydrolysis, N‑dealkylation, or glutathione conjugation in in vitro microsomal or cellular systems [1]. Commercial availability at 95–98% purity ensures batch‑to‑batch consistency for validated analytical workflows [2].

Application
Selection Property
Validation Focus
Cell-based DNA alkylation
Passive membrane permeability (ester prodrug)
Intracellular hydrolysis and DNA adduct formation
Indole-binding enzyme polypharmacology
INMT engagement (ester form)
Target-deconvolution and off-target profiling (INMT, AChE)
Linker-length SAR studies
Propanoate vs. acetate linker
NCI‑60 cytotoxicity fingerprint correlation; DNA cross-link sequence analysis
Analytical reference standard
Defined melting point and chromatographic profile
HPLC‑UV/MS method development; metabolite identification
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